molecular formula C16H14N2O3 B10843689 4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile

4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile

Cat. No.: B10843689
M. Wt: 282.29 g/mol
InChI Key: GGAAWYRRMFPEHA-UHFFFAOYSA-N
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Description

4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is a heterocyclic compound that features a pyran ring fused with a morpholine ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

    Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-6-styryl-4H-pyran-2-carbonitriles
  • 2-Amino-4H-pyran-3-carbonitrile derivatives
  • 4-Hydroxy-2-quinolones

Uniqueness

4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is unique due to the presence of both a morpholine ring and a benzonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-(6-morpholin-4-yl-4-oxopyran-2-yl)benzonitrile

InChI

InChI=1S/C16H14N2O3/c17-11-12-1-3-13(4-2-12)15-9-14(19)10-16(21-15)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2

InChI Key

GGAAWYRRMFPEHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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